2-[(1-Cyclohexylethyl)amino]acetic acid
CAS No.:
Cat. No.: VC13391205
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 2-(1-cyclohexylethylamino)acetic acid |
| Standard InChI | InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13) |
| Standard InChI Key | JYRSJAODXORCJO-UHFFFAOYSA-N |
| SMILES | CC(C1CCCCC1)NCC(=O)O |
| Canonical SMILES | CC(C1CCCCC1)NCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-[(1-Cyclohexylethyl)amino]acetic acid (IUPAC name: 2-(1-cyclohexylethylamino)acetic acid) features a cyclohexane ring connected to an ethylamine group, which is further bonded to a carboxylic acid moiety. The compound’s three-dimensional conformation is influenced by the cyclohexyl group’s chair configuration, which impacts its intermolecular interactions and solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 1157768-34-7 |
| SMILES | CC(C1CCCCC1)NCC(=O)O |
| InChI Key | JYRSJAODXORCJO-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on density, boiling point, and melting point remain limited, the compound’s hydrochloride salt (CAS: 1803600-49-8) demonstrates improved aqueous solubility due to ionic interactions. Theoretical calculations suggest a density close to 1.1 g/cm³, analogous to structurally similar cyclohexyl-containing compounds . The parent compound’s melting point is estimated to range between 148–152°C, based on comparisons with cyclohexyl(phenyl)acetic acid derivatives .
Synthesis and Derivative Formation
| Property | Value |
|---|---|
| Derivative Name | 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride |
| CAS Number | 1803600-49-8 |
| Solubility | >50 mg/mL in water |
| Stability | Stable at 4°C for 12 months |
Structural Analogues
A related compound, [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142204-89-4), shares a similar cyclohexyl-ethyl backbone but incorporates a phenyl group and ketone functionality . This analogue, with a molecular weight of 316.4 g/mol, highlights the structural diversity achievable through modular synthesis .
Applications in Research and Development
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are pivotal in characterizing this compound and its derivatives . For example, GC-MS analysis of similar cyclohexyl-containing compounds has identified fragmentation patterns attributable to the loss of CO₂ from the carboxylic acid group .
Future Directions and Challenges
Optimization of Synthesis
Current synthetic routes suffer from moderate yields (40–60%), necessitating exploration of greener catalysts or flow chemistry techniques to improve efficiency.
Expanding Biological Screening
Despite its potential, the compound’s bioactivity profile remains underexplored. Priority areas include:
-
Antibacterial efficacy against Gram-positive pathogens.
-
Kinase inhibition assays for anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume